molecular formula C11H16N2O4 B2408875 Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate CAS No. 1040330-96-8

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate

Cat. No.: B2408875
CAS No.: 1040330-96-8
M. Wt: 240.259
InChI Key: MZCXSDJLYYBJSX-UHFFFAOYSA-N
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Description

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate is a spirocyclic lactam derivative characterized by a bicyclic framework where a cyclohexane ring is fused to a diketopiperazine-like structure. The compound features a methyl ester group at the acetamide position, contributing to its unique physicochemical properties. It is commercially available (Santa Cruz Biotechnology, sc-494794) in 500 mg quantities for research purposes .

The spirocyclic architecture imparts conformational rigidity while allowing flexibility at key positions, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-17-8(14)7-13-9(15)11(12-10(13)16)5-3-2-4-6-11/h2-7H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCXSDJLYYBJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2(CCCCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, cost, and safety. Industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the oxo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Spirocyclic Core

6-Methyl and 8-Methyl Derivatives
  • The carboxylic acid group enhances hydrogen-bonding capacity compared to the methyl ester, improving solubility but reducing membrane permeability .
  • N,N-Diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (C₁₅H₂₅N₃O₃, MW 295.38): The 8-methyl substituent and diethylamide group confer higher lipophilicity, favoring passive diffusion across biological membranes. The amide linkage improves metabolic stability relative to esters .
Ethyl and Halogen-Substituted Derivatives
  • Storage at 2–8°C suggests sensitivity to thermal degradation .
  • N-(4-Chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (C₁₇H₂₀ClN₃O₃, MW 349.80): The chlorophenyl moiety introduces electronegativity, possibly enhancing receptor binding through halogen interactions. The amide group stabilizes the molecule against esterase-mediated hydrolysis .

Functional Group Modifications

Carboxylic Acid vs. Ester vs. Amide
  • (1-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: The carboxylic acid group facilitates cyclization and polymerization due to intramolecular hydrogen bonding, as noted in lactam reactivity studies. This contrasts with the methyl ester’s susceptibility to hydrolysis .
  • Methyl Ester (Target Compound) : The ester group balances solubility and lipophilicity, making it a versatile intermediate for further derivatization. However, esterases in biological systems may limit its in vivo stability .
  • Amide Derivatives : Compounds like N,N-diethylacetamide exhibit prolonged half-lives due to resistance to enzymatic cleavage, a critical factor in drug design .

Conformational and Crystallographic Insights

  • N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide : X-ray crystallography reveals a chair conformation for the cyclohexane ring and planar five-membered rings. Dihedral angles between aromatic groups (e.g., 56.74° and 89.88°) highlight steric and electronic interactions influencing molecular packing .
  • Intramolecular hydrogen bonds (e.g., C–H⋯O, N–H⋯O) stabilize the spirocyclic framework, a feature shared across analogs that may enhance binding to biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula MW Key Features
Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate Methyl ester C₁₂H₁₆N₂O₅ 268.27 Ester group; moderate lipophilicity
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 6-Methyl, carboxylic acid C₁₁H₁₆N₂O₄ 240.26 Enhanced solubility; hydrogen-bond donor
N,N-Diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 8-Methyl, diethylamide C₁₅H₂₅N₃O₃ 295.38 High lipophilicity; metabolic stability
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid 8-Ethyl, carboxylic acid C₁₂H₁₈N₂O₄ 254.28 Increased bioavailability; thermal sensitivity

Biological Activity

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structure

  • IUPAC Name : this compound
  • Molecular Formula : C11H16N2O4
  • Molecular Weight : 240.26 g/mol

Physical Properties

PropertyValue
Purity95%
Storage TemperatureAmbient
Hazard StatementsH302, H315, H319

Pharmacological Profile

Research indicates that compounds with similar diazaspiro structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Interaction with Cellular Receptors : Potential binding to specific receptors could modulate cellular responses.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various diazaspiro compounds against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism for its potential use in managing inflammatory conditions.

Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that this compound induced apoptosis at IC50 values ranging from 10 to 30 µM. This indicates its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate, and how can reaction yields be optimized?

The synthesis typically involves cyclization and alkylation steps. For example, tert-butyl carbamate intermediates can be alkylated using brominated ethers (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) in acetonitrile under reflux (6 hours) with anhydrous K₂CO₃ as a base. Post-reaction purification via column chromatography (CH₂Cl₂/MeOH, 9:1) yields the final compound. Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent), solvent polarity, and temperature to improve yields beyond 70% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and spirocyclic integrity (e.g., δ 7.3–8.9 ppm for aromatic protons, δ 4.1–4.5 ppm for methylene groups adjacent to the diazaspiro core) .
  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group, SHELXL refinement) resolves bond lengths, angles, and hydrogen-bonding networks critical for conformational validation .
  • Melting point and TLC : Consistency in physical properties (e.g., mp ~217–231°C) and Rf values ensure purity .

Q. What preliminary biological screening approaches are used to assess its activity?

Early-stage screening focuses on receptor binding assays (e.g., nociceptin receptor agonism via competitive displacement) and in vivo anticonvulsant models (e.g., maximal electroshock seizure tests in rodents). IC₅₀ values and dose-response curves are generated to evaluate potency relative to known standards .

Advanced Research Questions

Q. How can reaction conditions be tailored to address low yields in spirocyclic ring formation?

Low yields often stem from steric hindrance during cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) and improves energy efficiency.
  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance intermediate solubility.
  • High-throughput screening : Parallel reactions with varied solvents (DMF, DMSO) and bases (K₂CO₃, Cs₂CO₃) to identify optimal conditions .

Q. How can contradictory NMR and crystallographic data be resolved for this compound?

Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from conformational flexibility. Approaches include:

  • Variable-temperature NMR : To detect dynamic processes (e.g., ring puckering).
  • DFT calculations : Compare theoretical and experimental bond angles/torsion angles.
  • Multi-nuclear NMR (¹⁵N, ¹⁹F) : Resolve electronic environments obscured in ¹H spectra .

Q. What methodologies are employed to study structure-activity relationships (SAR) for anticonvulsant derivatives?

SAR studies involve:

  • Substituent variation : Systematic modification of the phenoxyethyl or benzamide groups (e.g., electron-withdrawing vs. donating groups) to correlate structural features with receptor affinity.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions using software like Schrödinger’s Phase.
  • Metabolic stability assays : Microsomal incubation (human/rat liver microsomes) to assess structural liabilities (e.g., ester hydrolysis) .

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